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Compound of Interest

Compound Name:
4-Bromo-5-fluoro-3-nitropyridin-2-

ol

Cat. No.: B1361766 Get Quote

In the landscape of modern drug discovery, the strategic design of small molecule therapeutics

hinges on the availability of highly functionalized, versatile building blocks. 4-Bromo-5-fluoro-
3-nitropyridin-2-ol is a paradigm of such a reagent. Its pyridine core is a privileged scaffold in

medicinal chemistry, while the dense and strategically positioned functional groups—a nitro

moiety and two distinct halogens—offer a rich platform for controlled, sequential chemical

modifications. This guide moves beyond a simple cataloging of properties to provide a deep,

mechanistically-grounded understanding of how this molecule's reactivity can be harnessed to

construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors

and other targeted therapies.

Core Chemical Identity and Physicochemical
Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridinone, a class of heterocyclic

compounds of significant interest in pharmaceutical development.[1] The molecule's true value

lies in the interplay of its functional groups, which dictates its reactivity and synthetic utility.

An essential structural feature is its existence in a tautomeric equilibrium between the pyridin-2-

ol and the 2(1H)-pyridinone form. For this specific molecule, the pyridinone form is generally

favored. This is a critical consideration for reaction planning, as it influences the aromaticity and

electronic nature of the heterocyclic core.
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Tautomeric Equilibrium

Caption: Tautomerism of the title compound.

The table below summarizes its key identifiers and properties.[2][3][4][5]

Property Value

CAS Number 884495-02-7

Molecular Formula C₅H₂BrFN₂O₃

Molecular Weight 236.98 g/mol

Canonical SMILES C1=C(C(=C(N=C1O)Br)[O-])F

MDL Number MFCD05662411

Storage Conditions
Sealed in dry, Room Temperature, Inert

atmosphere

The Nexus of Reactivity: A Chemist's Perspective
The synthetic power of this molecule stems from three primary centers of reactivity: the two

halogen atoms (F and Br) poised for substitution, and the nitro group, which serves both as a

powerful ring activator and a precursor to a versatile amino group.

Nucleophilic Aromatic Substitution (SₙAr): The Primary
Pathway
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly

acidifies the ring protons and, more importantly, activates the C4 (Bromo) and C5 (Fluoro)

positions toward nucleophilic attack. This is the most direct and powerful method for introducing

diversity from this scaffold.

Causality of Reactivity: In SₙAr reactions on electron-deficient aromatic rings, the rate-

determining step is typically the initial nucleophilic attack to form a resonance-stabilized

intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by

electron-withdrawing groups that can delocalize the negative charge. The relative reactivity of
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leaving groups in SₙAr often follows the order F > Cl > Br > I, which is inverse to their acidity.

This is because the highly electronegative fluorine atom polarizes the C-F bond, making the

carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine at C5 is the

predicted site of initial nucleophilic substitution over the bromine at C4. This selectivity is a key

tactical advantage.

Generalized SₙAr Mechanism

Substrate + Nu:⁻ Meisenheimer Complex
(Resonance Stabilized)

Attack at C5
Product + F⁻

Loss of F⁻

Click to download full resolution via product page

Caption: Key steps in the SₙAr reaction pathway.

Protocol: SₙAr with a Primary Amine

This protocol describes a general procedure for the selective displacement of the fluorine atom.

Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 4-Bromo-5-fluoro-3-
nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF)

or Dimethyl sulfoxide (DMSO).

Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine

(DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution. The base scavenges the HF

produced during the reaction.

Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) dropwise to the reaction

mixture at room temperature.

Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The

optimal temperature must be determined empirically but is dictated by the nucleophilicity of

the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification: Upon completion, cool the reaction to room temperature and pour it

into cold water or brine. Extract the product with an organic solvent like ethyl acetate. Wash
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the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. Purify the crude product via flash column

chromatography.

Palladium-Catalyzed Cross-Coupling: Building
Complexity
The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed

cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for

the introduction of aryl, heteroaryl, or substituted amino groups, dramatically increasing

molecular complexity. This step is typically performed after an initial SₙAr reaction.

Experimental Choice: The C-Br bond is significantly more reactive in oxidative addition to a

Pd(0) catalyst than a C-F bond, providing orthogonal reactivity. This allows for a reliable two-

step sequence: SₙAr at the C5-F position, followed by a cross-coupling at the C4-Br position.

Workflow: Sequential SₙAr and Suzuki Coupling

Start: 4-Bromo-5-fluoro-
3-nitropyridin-2-ol

Step 1: SₙAr Reaction
(e.g., with R¹-NH₂)

Intermediate: 4-Bromo-5-(R¹-amino)-
3-nitropyridin-2-ol

Step 2: Suzuki Coupling
(with R²-B(OH)₂)

Product: 4-(R²)-5-(R¹-amino)-
3-nitropyridin-2-ol
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Caption: A powerful two-step synthetic sequence.

Nitro Group Reduction: Unmasking a Key Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation in many synthetic

routes.[6] This unmasks a nucleophilic site that can be used for amide bond formation,

sulfonylation, or reductive amination, providing a third point for diversification. This step is often

performed as the final step or just before it, as the resulting aminopyridine is more electron-rich

and can be sensitive to certain reaction conditions.

Common Reduction Methods

Reagent System Conditions Causality/Notes

SnCl₂·2H₂O Ethanol or Ethyl Acetate, reflux

A classic, reliable method

tolerant of many functional

groups.

Fe / NH₄Cl Ethanol/Water, reflux
An economical and milder

alternative to SnCl₂.

H₂, Pd/C Methanol or Ethanol, RT, 1 atm

Catalytic hydrogenation is very

clean but can be incompatible

with other reducible groups

(e.g., alkynes).

Application Focus: Scaffolding for Kinase Inhibitors
The 4,5-disubstituted 3-aminopyridine core, accessible from this building block, is a highly

valuable scaffold in the design of protein kinase inhibitors.[7][8][9] Protein kinases are a critical

class of enzymes whose dysregulation is implicated in diseases like cancer.[9] The pyridine

nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the

"hinge" region of the kinase ATP-binding pocket, a common anchoring motif for type I and type

II inhibitors.[10]

Hypothetical Synthesis of a Kinase Scaffold
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4-Bromo-5-fluoro-
3-nitropyridin-2-ol

1. SₙAr with R¹-NH₂

2. Suzuki Coupling with R²-B(OH)₂

3. Nitro Reduction (e.g., Fe/NH₄Cl)

4. Amide coupling with R³-COOH

Final Kinase Inhibitor Scaffold

Click to download full resolution via product page

Caption: Multi-step pathway to a potential bioactive molecule.

Spectroscopic Characterization Profile (Predicted)
While a dedicated publication with full spectral data is not readily available, an experienced

chemist can predict the key spectroscopic signatures, which are invaluable for reaction

monitoring and product confirmation.
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Technique Expected Signals

¹H NMR

A single proton singlet in the aromatic region (δ

7.5-8.5 ppm) corresponding to the proton at C6.

An N-H proton signal (if in pyridinone form)

which may be broad and variable in chemical

shift.

¹³C NMR

Five distinct signals for the pyridine ring

carbons. The chemical shifts will be significantly

influenced by the attached substituents.

¹⁹F NMR

A single resonance (singlet) for the fluorine

atom. Monitoring the disappearance of this

signal is an excellent way to track the progress

of SₙAr reactions at the C5 position.[11]

MS (ESI)

Expected [M-H]⁻ ion at m/z ≈ 235/237 and/or

[M+H]⁺ ion at m/z ≈ 237/239, showing the

characteristic isotopic pattern for a single

bromine atom.

Safety, Handling, and Storage
As with any highly functionalized chemical intermediate, proper handling is paramount to

ensure laboratory safety.

GHS Hazard Information Summary[4][12][13][14]

Pictogram: Warning

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin

reaction), H319 (Causes serious eye irritation).

Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF

ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.mdpi.com/1420-3049/29/23/5748
https://www.bldpharm.com/products/884495-02-7.html
https://www.jubilantingrevia.com/uploads/files/225msds_0384GjGhs05Div.3sds5-bromo-2-nitropyridine.pdf
https://www.fishersci.com/store/msds?partNumber=AC451430050&productDescription=3-BROMO-5-FLUORO-2-CYANO+5GR&vendorId=VN00032119&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-3-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Laboratory Protocol for Handling

Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of any dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.

Storage: Store the compound in a tightly sealed container, preferably under an inert

atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials

such as strong oxidizing agents.[3][13]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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